![molecular formula C10H14N2 B1590756 2-(Piperidin-3-YL)pyridine CAS No. 40864-10-6](/img/structure/B1590756.png)
2-(Piperidin-3-YL)pyridine
Overview
Description
“2-(Piperidin-3-YL)pyridine” is a compound that belongs to the class of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
Piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . It is one of the most common structures in heterocyclic compounds present in FDA approved drugs .Chemical Reactions Analysis
The reaction of piperidine derivatives has a number of features. For example, 2-furyl or 2-thienyl substituents undergo ring opening to form alcohols and thiols, respectively .Scientific Research Applications
Antidepressant Activity
Compounds containing 2-(Piperidin-3-YL)pyridine have shown significant potential in reducing immobility time in mouse tail suspension tests, indicating antidepressant activity. These compounds were effective at doses ranging from 10 to 50 mg/kg and did not exhibit general motor stimulation at these doses .
Synthesis of Pyridinium-Substituted Piperidines
An effective method has been developed for obtaining 2-oxopiperidine-substituted pyridinium salts. These compounds contain both pyridine and piperidine cycles in their structure, which could be useful in various synthetic applications .
Cancer Treatment
The derivative MK-4827 is a novel oral poly (ADP-ribose) polymerase (PARP) inhibitor that has shown efficacy in BRCA-1 and -2 mutant tumors. This highlights the potential of 2-(Piperidin-3-YL)pyridine derivatives in the development of cancer therapies .
Drug Resistance Overcoming
A series of 2-amino-4-(1-piperidine) pyridine derivatives have been designed to overcome resistance to clinically used drugs like Crizotinib, which targets anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) .
Antioxidant Properties
Naturally occurring piperidine-based compounds, such as piperine, exhibit powerful antioxidant action due to their capability of hindering or suppressing free radicals. This suggests that synthetic derivatives like 2-(Piperidin-3-YL)pyridine could also possess similar properties .
Organophotocatalysis
In organophotocatalysis, a [1 + 2 + 3] strategy was developed to enable one-step access to diverse substituted 2-piperidinones from easily available inorganic ammonium salts and alkenes. This application demonstrates the versatility of piperidine derivatives in photocatalytic synthesis .
Mechanism of Action
Target of Action
The primary targets of 2-(Piperidin-3-YL)pyridine are the anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) . These kinases play a significant role in cell growth and survival, and their dysregulation is often associated with the development of cancer .
Mode of Action
2-(Piperidin-3-YL)pyridine interacts with its targets, ALK and ROS1, by binding to them and inhibiting their activity . This inhibition disrupts the signaling pathways that these kinases are involved in, leading to changes in cellular processes such as cell growth and survival .
Biochemical Pathways
The inhibition of ALK and ROS1 by 2-(Piperidin-3-YL)pyridine affects various biochemical pathways. These pathways are involved in cell growth, survival, and differentiation . The downstream effects of this inhibition can lead to the suppression of tumor growth and the induction of apoptosis in cancer cells .
Result of Action
The molecular and cellular effects of 2-(Piperidin-3-YL)pyridine’s action include the inhibition of cell growth and the induction of apoptosis in cancer cells . These effects are a result of the compound’s interaction with its targets, ALK and ROS1, and the subsequent disruption of the signaling pathways they are involved in .
Safety and Hazards
Future Directions
Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The presence of halogen, carboxyl, nitro, or methyl groups on ring B increased the cytotoxicity of the Piperidine derivatives .
properties
IUPAC Name |
2-piperidin-3-ylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-2-7-12-10(5-1)9-4-3-6-11-8-9/h1-2,5,7,9,11H,3-4,6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCEKZDKAGHJNRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80560233 | |
Record name | 2-(Piperidin-3-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80560233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Piperidin-3-YL)pyridine | |
CAS RN |
40864-10-6 | |
Record name | 2-(Piperidin-3-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80560233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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